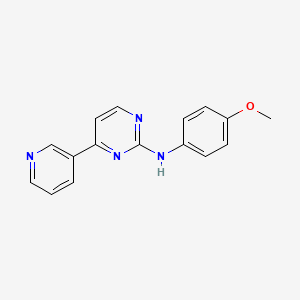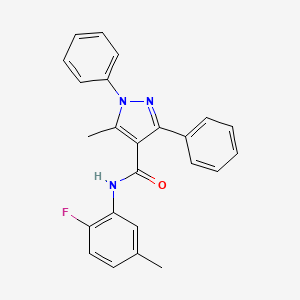![molecular formula C17H19N3O4 B6089486 N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide, commonly known as MAG-NIFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
Applications De Recherche Scientifique
MAG-NIFI has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of synaptic plasticity and memory formation. MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
MAG-NIFI acts as an NMDA receptor antagonist, which means that it blocks the activity of NMDA receptors. NMDA receptors are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking NMDA receptors, MAG-NIFI enhances the activity of other neurotransmitter systems that are involved in memory formation.
Biochemical and Physiological Effects:
MAG-NIFI has been shown to enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Additionally, MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease. MAG-NIFI has also been shown to reduce the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MAG-NIFI is its specificity for NMDA receptors. This allows researchers to study the role of NMDA receptors in memory formation and other cognitive processes. Additionally, MAG-NIFI has been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, one of the limitations of MAG-NIFI is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on MAG-NIFI. One area of interest is its potential applications in the treatment of Alzheimer's disease. MAG-NIFI has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent. Additionally, MAG-NIFI may have applications in the treatment of other neurological disorders that are characterized by impaired memory and cognitive function. Finally, further research is needed to optimize the synthesis method of MAG-NIFI to achieve even higher yield and purity of the compound.
Méthodes De Synthèse
The synthesis of MAG-NIFI involves the reaction of N-acetylglycine with 2-(2-methoxyphenoxy)-3-pyridinylmethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated to obtain MAG-NIFI. The synthesis method has been optimized to achieve high yield and purity of the compound.
Propriétés
IUPAC Name |
2-acetamido-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12(21)19-11-16(22)20-10-13-6-5-9-18-17(13)24-15-8-4-3-7-14(15)23-2/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNHAYZOSMGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)

![ethyl 5-(2-furylmethylene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6089441.png)
![5-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-2-pyrazinol](/img/structure/B6089451.png)
![1-(3-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6089454.png)
![N-({1-[2-(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6089460.png)
![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6089479.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![4-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B6089493.png)
![4-(2-chloro-6-fluorobenzoyl)-6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-1,4-diazepan-2-one](/img/structure/B6089502.png)